![molecular formula C16H33N4Na3O12S4 B028232 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) CAS No. 100037-69-2](/img/structure/B28232.png)
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Overview
Description
Synthesis Analysis
The synthesis of piperazine salts involves chemical reactions with various acids, as demonstrated in the synthesis of organic salts of piperazine with p-toluenesulfonic acid and chloroacetic acid, which were structurally characterized and showed distinct hydrogen-bonding motifs (Hawes et al., 2014). Similarly, a supramolecular sodium N,N-piperazinebis(methylenephosphonate) was synthesized by reacting N,N-piperazine bis(methylenephosphonic acid) with NaOH (Huang Kun, 2004).
Molecular Structure Analysis
The molecular structure of piperazine salts shows a range of hydrogen-bonding patterns. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds (Kumar et al., 2015).
Chemical Reactions and Properties
Chemical properties of piperazine salts can be diverse. For example, a study on 1,4-Piperazinediethanesulfonic acid (PIPES) determined its valence at physiological pH, providing insight into its behavior in biological reactions (Hatae et al., 1994). Another study involving the synthesis of piperazine derivatives with aromatic carboxylic acids displayed different supramolecular assemblies and properties (Prasad et al., 2022).
Physical Properties Analysis
Physical properties such as vibrational spectra and structural parameters of piperazine salts have been analyzed using techniques like FTIR and FT-Raman. The study of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid provided comprehensive insights into its physical characteristics (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of piperazine salts include their reactivity and interaction with other compounds. For instance, hydrous salts constructed using 1-aminoethylidenediphosphonic acid and piperazine illustrated reversible structural transformations in humid environments (Tian et al., 2016).
Scientific Research Applications
Antimicrobial Properties in Food Safety
- Sodium chloride and other sodium salts play crucial roles in preventing spoilage and inhibiting the growth of harmful microorganisms in food. For example, sodium lactate and sodium diacetate are used alongside sodium chloride to inhibit Listeria monocytogenes in ready-to-eat meats, demonstrating the essential nature of sodium salts in producing safe and wholesome foods (Taormina, 2010).
Role in Food Processing
- The use of sodium chloride in food processing is highlighted for its preservative effects, flavor enhancement, and its role in reducing water activity, which contributes to food safety. The review discusses trends in sodium chloride usage, including reduction and replacement strategies, reflecting the balance between dietary sodium intake concerns and the functional benefits of sodium in food preservation (Albarracín et al., 2011).
Sodium Reduction Strategies
- Various strategies for sodium reduction in processed meat products are examined, including the use of salt substitutes and flavor enhancers. The review considers the challenges in maintaining flavor, texture, and microbiological safety in reduced-sodium products, suggesting the necessity of innovative approaches to achieve desirable sensory properties without compromising safety (Inguglia et al., 2017).
Flavor Perception and Enhancement in Sodium-Reduced Foods
- Insights into how reducing sodium in fermented foods impacts flavor perception are provided, along with potential strategies for flavor compensation. This includes the use of starter cultures, flavor enhancers, and non-thermal processing technologies to address the challenges of maintaining appealing flavors in sodium-reduced fermented products (Hu et al., 2022).
Antimycobacterial Activity of Piperazine Derivatives
- Piperazine, a core structural element in many drugs, has shown significant potential in antimycobacterial applications, particularly against Mycobacterium tuberculosis. The review discusses the structure-activity relationship of piperazine derivatives, highlighting their utility in developing new antimycobacterial agents (Girase et al., 2020).
Mechanism of Action
Target of Action
Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.
Mode of Action
As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .
Result of Action
The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .
Action Environment
The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .
Biochemical Analysis
Biochemical Properties
PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5
Cellular Effects
The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes
Molecular Mechanism
The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions
Temporal Effects in Laboratory Settings
It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .
properties
IUPAC Name |
trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDACHMSOMILQI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4Na3O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142888 | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100037-69-2 | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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